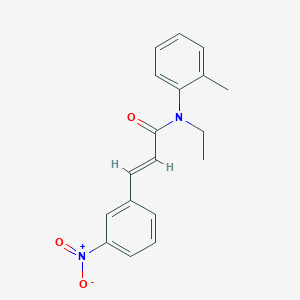![molecular formula C13H16N2O4 B5731212 4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)
4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, commonly known as Ac-DEVD-CHO, is a peptide inhibitor that is used in scientific research. It is a synthetic compound that mimics the natural inhibitor of caspase-3, a key enzyme involved in programmed cell death. Ac-DEVD-CHO is used to study the biochemical and physiological effects of caspase-3 inhibition, and it has potential applications in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
Ac-DEVD-CHO works by binding to the active site of caspase-3, thereby inhibiting its activity. Caspase-3 is a protease enzyme that is involved in the cleavage of various cellular proteins during programmed cell death. By inhibiting caspase-3 activity, Ac-DEVD-CHO can prevent the cleavage of these proteins and thereby inhibit programmed cell death.
Biochemical and Physiological Effects:
Ac-DEVD-CHO has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ac-DEVD-CHO can inhibit the activity of caspase-3 in a dose-dependent manner. It has also been shown to inhibit the cleavage of various cellular proteins that are involved in programmed cell death. In vivo studies have shown that Ac-DEVD-CHO can reduce the size of tumors in mice by inhibiting the activity of caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
Ac-DEVD-CHO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using SPPS techniques. It is also a specific inhibitor of caspase-3, which makes it useful for studying the effects of caspase-3 inhibition. However, Ac-DEVD-CHO has some limitations. It is relatively expensive compared to other caspase-3 inhibitors, and it can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on Ac-DEVD-CHO. One direction is to study the effects of Ac-DEVD-CHO on other caspases and proteases. Another direction is to develop new caspase-3 inhibitors that are more effective and less toxic than Ac-DEVD-CHO. Additionally, Ac-DEVD-CHO could be used in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of caspase-3 inhibition and the potential applications of Ac-DEVD-CHO in the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
Ac-DEVD-CHO is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final step involves the addition of the aldehyde functional group to the N-terminus of the peptide, which is achieved using an appropriate reagent.
Applications De Recherche Scientifique
Ac-DEVD-CHO is used in scientific research to study the mechanism of action of caspase-3 inhibition. Caspase-3 is a key enzyme involved in programmed cell death, and its inhibition has potential applications in the development of new drugs for the treatment of cancer and other diseases. Ac-DEVD-CHO is also used to study the biochemical and physiological effects of caspase-3 inhibition, including the effects on cell signaling pathways, gene expression, and cell cycle regulation.
Propriétés
IUPAC Name |
4-(4-acetamido-3-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8-7-10(3-4-11(8)14-9(2)16)15-12(17)5-6-13(18)19/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUASJDLHNRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetamido-3-methylanilino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)

